molecular formula C23H15N3O3S B2996686 N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 683232-33-9

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B2996686
CAS No.: 683232-33-9
M. Wt: 413.45
InChI Key: UAUAIBAYWOBDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the isoindole, thiophene, and quinoline groups . These groups would likely contribute to the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoindole, thiophene, and quinoline groups . These groups could contribute to properties such as solubility, stability, and reactivity.

Scientific Research Applications

Therapeutic Potential in Cancer

Isoquinoline derivatives, such as tetrahydroisoquinolines, have been extensively studied for their anticancer properties. These compounds are known as "privileged scaffolds" in drug discovery, demonstrating significant success in cancer treatment. The US FDA's approval of trabectedin for treating soft tissue sarcomas underscores the anticancer potential of similar compounds. This suggests that derivatives of isoquinoline, which may include N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide, could hold promise in oncological research and therapy (Singh & Shah, 2017).

Role in Central Nervous System Disorders

Research on isoquinoline derivatives also extends to their potential in treating central nervous system (CNS) disorders. The neuroprotective and immunomodulatory effects of compounds like laquinimod, an orally available carboxamide derivative, are currently under investigation for multiple sclerosis and neurodegenerative diseases. This highlights the broad therapeutic spectrum of isoquinoline and related compounds in CNS-related conditions, suggesting a potential research avenue for this compound in similar applications (Thöne & Linker, 2016).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant properties of phenolic compounds, like chlorogenic acid (CGA), have been widely recognized. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Given the structural complexity and reactivity of isoquinoline derivatives, exploring this compound for similar biological activities could provide new insights into its application as a natural safeguard or therapeutic agent (Naveed et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific disease or condition it was designed to treat.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c1-26-22(28)14-7-4-9-17(20(14)23(26)29)25-21(27)15-12-18(19-10-5-11-30-19)24-16-8-3-2-6-13(15)16/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUAIBAYWOBDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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